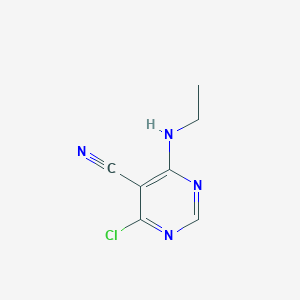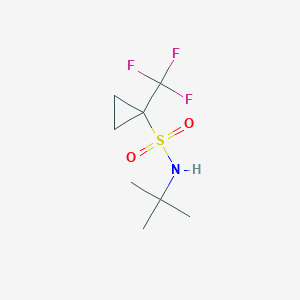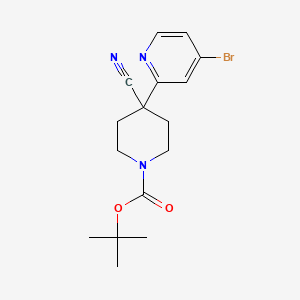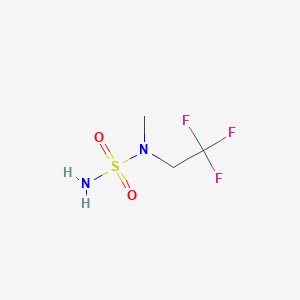
N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a trifluoroethyl group attached to a sulfamide moiety, which imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide typically involves the reaction of N-methylsulfamide with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in the production process. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamide group to amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, which have diverse applications in various fields.
Scientific Research Applications
N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The sulfamide moiety can form hydrogen bonds with proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride
- 2,2,2-Trifluoroethylamine
- N-(2,2,2-Trifluoroethyl)-1-propanamine hydrochloride
Uniqueness
N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide stands out due to its unique combination of a trifluoroethyl group and a sulfamide moiety. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.
Properties
CAS No. |
1179101-90-6 |
|---|---|
Molecular Formula |
C3H7F3N2O2S |
Molecular Weight |
192.16 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]ethane |
InChI |
InChI=1S/C3H7F3N2O2S/c1-8(11(7,9)10)2-3(4,5)6/h2H2,1H3,(H2,7,9,10) |
InChI Key |
YWJQBLHCEFWSDO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


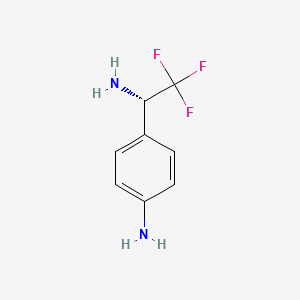
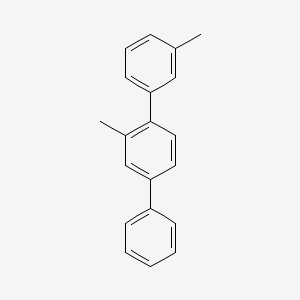

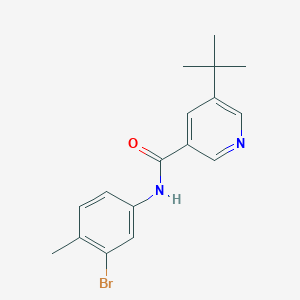
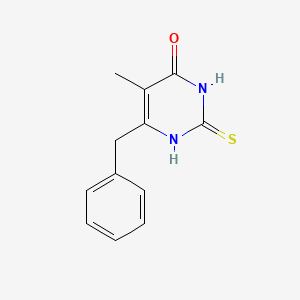
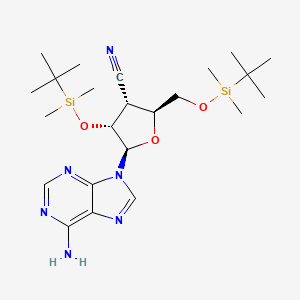
![7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13094936.png)
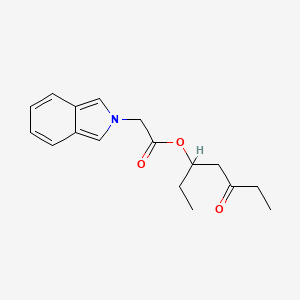
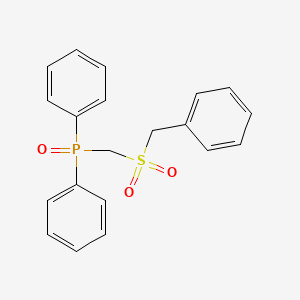
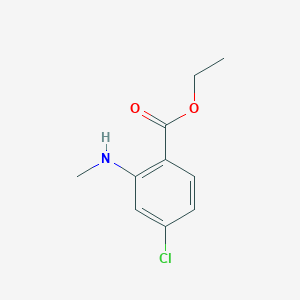
![3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13094957.png)
